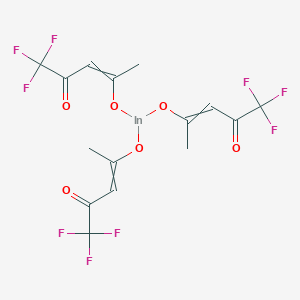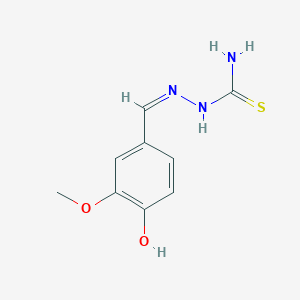
4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Attachment of the Indenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, to attach the indenyl group to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the triazole ring or the chlorophenyl group, potentially leading to the formation of amine or hydroxy derivatives.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
Biologically, triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for its potential activity against various pathogens or cancer cell lines.
Medicine
In medicine, the compound might be investigated as a potential drug candidate. Its unique structure could interact with biological targets in ways that lead to therapeutic effects.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, that benefit from the stability and reactivity of the triazole ring.
Mechanism of Action
The mechanism of action of “4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating their function. The triazole ring could play a key role in binding to these molecular targets, while the chlorophenyl and indenyl groups might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities.
Chlorophenyl Compounds: Compounds with a chlorophenyl group often exhibit antimicrobial and antifungal properties.
Indenyl Compounds: Indenyl derivatives are studied for their potential in materials science and catalysis.
Uniqueness
What sets “4-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,3-triazole-5-carboxamide” apart is the combination of these three functional groups in a single molecule. This unique structure could confer a combination of properties that make it particularly useful in specific applications, such as targeted drug delivery or advanced materials.
Properties
Molecular Formula |
C18H15ClN4O |
|---|---|
Molecular Weight |
338.8 g/mol |
IUPAC Name |
5-(3-chlorophenyl)-N-(2,3-dihydro-1H-inden-5-yl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H15ClN4O/c19-14-6-2-5-13(9-14)16-17(22-23-21-16)18(24)20-15-8-7-11-3-1-4-12(11)10-15/h2,5-10H,1,3-4H2,(H,20,24)(H,21,22,23) |
InChI Key |
YDXFSFXKBIBHHE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=NNN=C3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14103282.png)
![7-Chloro-1-(4-methylphenyl)-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103290.png)
![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14103297.png)
![1-(3-Hydroxyphenyl)-7-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103301.png)

![1-(3-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103321.png)


![1-(3,4-Diethoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103343.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B14103348.png)
![2-Benzyl-6-cyclohexyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14103352.png)

